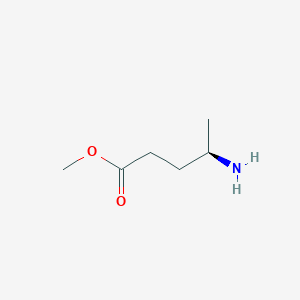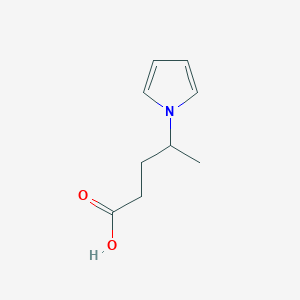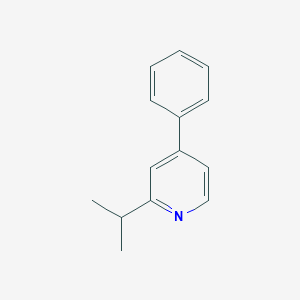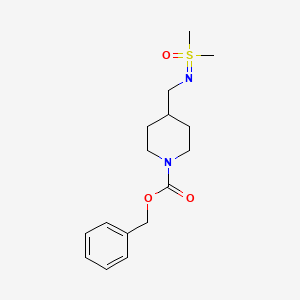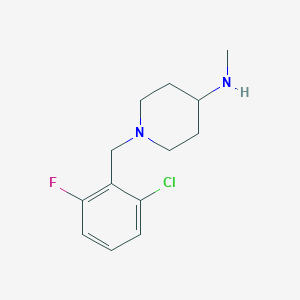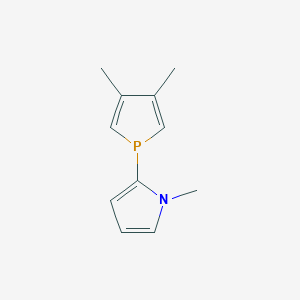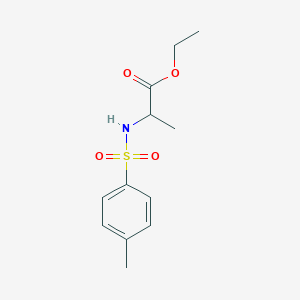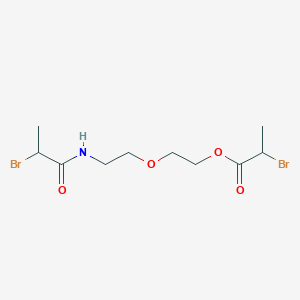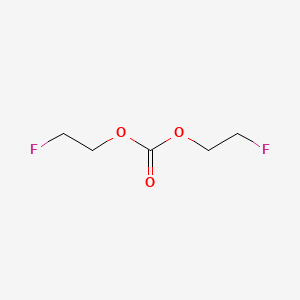
2-Amino-5,6-difluoroisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,6-difluoroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino and difluoro substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-difluoroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly purification methods, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,6-difluoroisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: The amino and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often require catalysts and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the amino and difluoro positions .
Applications De Recherche Scientifique
2-Amino-5,6-difluoroisoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Amino-5,6-difluoroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5,6-dichloroisoindoline-1,3-dione
- 2-Amino-5,6-dibromoisoindoline-1,3-dione
- 2-Amino-5,6-diiodoisoindoline-1,3-dione
Uniqueness
2-Amino-5,6-difluoroisoindoline-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atoms also influence the compound’s biological activity, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C8H4F2N2O2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2-amino-5,6-difluoroisoindole-1,3-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-1-3-4(2-6(5)10)8(14)12(11)7(3)13/h1-2H,11H2 |
Clé InChI |
JKJMOUCPVKFKDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)C(=O)N(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
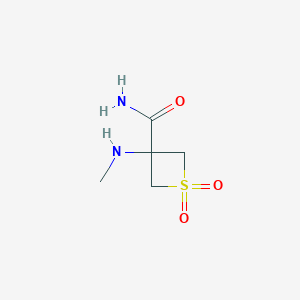
amino]benzoic acid](/img/structure/B15200078.png)
